N-(2,6-diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
CAS No.: 338792-18-0
Cat. No.: VC5962579
Molecular Formula: C19H18F5NO2
Molecular Weight: 387.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338792-18-0 |
|---|---|
| Molecular Formula | C19H18F5NO2 |
| Molecular Weight | 387.35 |
| IUPAC Name | N-(2,6-diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide |
| Standard InChI | InChI=1S/C19H18F5NO2/c1-3-12-7-5-8-13(4-2)16(12)25-17(26)19(23,24)27-15-10-6-9-14(11-15)18(20,21)22/h5-11H,3-4H2,1-2H3,(H,25,26) |
| Standard InChI Key | VCMJMSYUULAUGT-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=CC=C1)CC)NC(=O)C(OC2=CC=CC(=C2)C(F)(F)F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-(2,6-diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide . Its molecular formula, C₁₉H₁₈F₅NO₂, reflects the presence of 19 carbon atoms, 18 hydrogen atoms, 5 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight, calculated as 387.3 g/mol, aligns with high-resolution mass spectrometry data .
Structural Features and Stereochemistry
The compound features a central acetamide group (-NC(=O)-) flanked by two fluorine atoms at the α-position, creating a geminal difluoro motif. The nitrogen atom of the acetamide is bonded to a 2,6-diethylphenyl group, while the oxygen atom is connected to a 3-(trifluoromethyl)phenoxy moiety . Key structural attributes include:
-
Diethylphenyl group: Introduces steric bulk and lipophilicity.
-
Trifluoromethylphenoxy group: Enhances electron-withdrawing properties and metabolic stability.
-
Geminal difluoroacetamide: Modulates electronic effects and hydrogen-bonding potential.
The SMILES string CCC1=C(C(=CC=C1)CC)NC(=O)C(OC2=CC=CC(=C2)C(F)(F)F)(F)F provides a simplified representation of its connectivity .
Table 1: Key Computed Molecular Properties
Synthesis and Manufacturing
Synthetic Routes
While explicit protocols for this compound are scarce in public literature, analogous fluorinated acetamides are synthesized via nucleophilic substitution or coupling reactions. A plausible route involves:
-
Preparation of 2,6-diethylaniline: Ethylation of 2-aminophenol followed by purification.
-
Acetamide formation: Reaction with difluoroacetic acid chloride in the presence of a base (e.g., triethylamine).
-
Etherification: Coupling the intermediate with 3-(trifluoromethyl)phenol under Mitsunobu conditions or using a dehydrohalogenation agent .
Optimization Challenges
The geminal difluoro group complicates synthesis due to:
-
Steric hindrance from the diethylphenyl and trifluoromethyl groups.
-
Fluorine’s electronegativity, which may necessitate elevated temperatures or specialized catalysts .
Physicochemical Properties
Solubility and Lipophilicity
With an XLogP3 value of 6.0 , the compound exhibits high lipophilicity, suggesting poor aqueous solubility. This property aligns with its potential as a membrane-permeable agent in agrochemical or pharmaceutical contexts.
Spectroscopic Data
-
¹H NMR: Expected signals include a singlet for the acetamide NH (δ 8.2–8.5 ppm), triplets for ethyl groups (δ 1.2–1.4 ppm), and aromatic protons (δ 6.8–7.6 ppm).
-
¹⁹F NMR: Distinct resonances for CF₃ (-62 ppm) and geminal fluorines (-100 to -110 ppm) .
Biological and Industrial Applications
Table 2: Hypothetical Biological Targets
| Target | Mechanism | Potential Application |
|---|---|---|
| ACC Enzyme | Lipid biosynthesis inhibition | Herbicide development |
| Protein Kinases | ATP-binding site blockade | Cancer therapy |
| Bacterial Penicillin-Binding Proteins | Cell wall disruption | Antibiotic adjuvants |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume